Cas no 1696558-55-0 (4-chloro-2-(2,2-dimethylcyclopropyl)thieno2,3-dpyrimidine)

4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core substituted with a chloro group at the 4-position and a 2,2-dimethylcyclopropyl moiety at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the cyclopropyl ring contributes to steric and electronic modulation, influencing binding affinity in target molecules. Its rigid framework is advantageous for designing bioactive compounds with improved metabolic stability. The compound's well-defined synthetic route ensures consistent purity, supporting its use in high-precision applications such as drug discovery and material science.
4-chloro-2-(2,2-dimethylcyclopropyl)thieno2,3-dpyrimidine structure
1696558-55-0 structure
Product Name:4-chloro-2-(2,2-dimethylcyclopropyl)thieno2,3-dpyrimidine
CAS No:1696558-55-0
MF:C11H11ClN2S
MW:238.736439943314
CID:5743933
PubChem ID:107924974
Update Time:2025-10-29

4-chloro-2-(2,2-dimethylcyclopropyl)thieno2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine
    • EN300-1267771
    • 1696558-55-0
    • Thieno[2,3-d]pyrimidine, 4-chloro-2-(2,2-dimethylcyclopropyl)-
    • 4-chloro-2-(2,2-dimethylcyclopropyl)thieno2,3-dpyrimidine
    • Inchi: 1S/C11H11ClN2S/c1-11(2)5-7(11)9-13-8(12)6-3-4-15-10(6)14-9/h3-4,7H,5H2,1-2H3
    • InChI Key: QKNBQVTXRCDWTA-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CSC2=NC(C2CC2(C)C)=N1

Computed Properties

  • Exact Mass: 238.0331472g/mol
  • Monoisotopic Mass: 238.0331472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Density: 1.342±0.06 g/cm3(Predicted)
  • pka: 0.78±0.40(Predicted)

4-chloro-2-(2,2-dimethylcyclopropyl)thieno2,3-dpyrimidine Pricemore >>

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Additional information on 4-chloro-2-(2,2-dimethylcyclopropyl)thieno2,3-dpyrimidine

Recent Advances in the Study of 4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine (CAS: 1696558-55-0)

The compound 4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine (CAS: 1696558-55-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, belonging to the thienopyrimidine class, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules and as a potential pharmacophore in drug discovery. Recent studies have focused on its synthetic pathways, biological activities, and structure-activity relationships (SAR), providing valuable insights for researchers in the field.

One of the most notable advancements in the study of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in various cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have explored the incorporation of 4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine into novel kinase inhibitors, leveraging its rigid cyclopropyl group and thienopyrimidine core to enhance binding affinity and selectivity. Preliminary in vitro studies have demonstrated promising inhibitory activity against specific kinase targets, suggesting its potential as a scaffold for further optimization.

In addition to its role in kinase inhibition, recent investigations have highlighted the compound's utility in the synthesis of antiviral agents. The thienopyrimidine core, combined with the chloro and cyclopropyl substituents, has been shown to interact with viral enzymes, disrupting their function. For instance, studies targeting RNA-dependent RNA polymerase (RdRp) of certain viruses have identified derivatives of 4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine as potent inhibitors, with low micromolar IC50 values. These findings underscore the versatility of this compound in addressing unmet medical needs in antiviral therapy.

The synthetic accessibility of 4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine has also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, facilitating its use in large-scale applications. For example, a recent publication detailed a one-pot multicomponent reaction that significantly reduces the number of steps required for its synthesis, while maintaining high regioselectivity. Such advancements are critical for accelerating the compound's adoption in both academic and industrial settings.

Despite these promising developments, challenges remain in fully elucidating the compound's pharmacokinetic and toxicological profiles. Current research efforts are directed toward understanding its metabolic stability, bioavailability, and potential off-target effects. Preliminary in vivo studies have provided some insights, but further optimization is needed to translate these findings into clinically viable candidates. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and unlock the full therapeutic potential of 4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine.

In conclusion, 4-chloro-2-(2,2-dimethylcyclopropyl)thieno[2,3-d]pyrimidine (CAS: 1696558-55-0) represents a promising scaffold in medicinal chemistry, with applications spanning kinase inhibition, antiviral therapy, and beyond. Recent studies have expanded our understanding of its synthetic routes, biological activities, and therapeutic potential, paving the way for future innovations. As research continues to evolve, this compound is poised to play a pivotal role in the development of next-generation therapeutics.

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